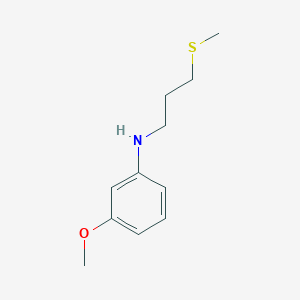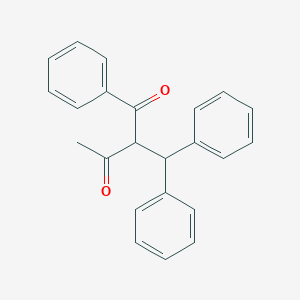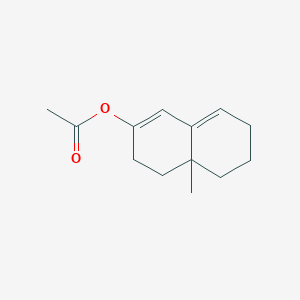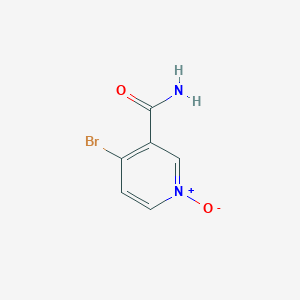
4-Bromo-1-oxo-1lambda~5~-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-oxido-pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom at the 4-position, an oxido group at the 1-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-oxido-pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the oxido and carboxamide groups. One common method involves the bromination of 3-carboxamide-pyridine using bromine or a bromine source under controlled conditions. The oxido group can be introduced through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of 4-bromo-1-oxido-pyridine-3-carboxamide may involve large-scale bromination and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-oxido-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxido group can participate in further oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify the oxido group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
4-bromo-1-oxido-pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-bromo-1-oxido-pyridine-3-carboxamide involves its interaction with specific molecular targets. The oxido group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-oxido-pyridine-2-carboxamide
- 4-bromo-1-oxido-pyridine-4-carboxamide
- 4-chloro-1-oxido-pyridine-3-carboxamide
Uniqueness
4-bromo-1-oxido-pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and the oxido group at the 1-position differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
89581-37-3 |
|---|---|
Molecular Formula |
C6H5BrN2O2 |
Molecular Weight |
217.02 g/mol |
IUPAC Name |
4-bromo-1-oxidopyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-1-2-9(11)3-4(5)6(8)10/h1-3H,(H2,8,10) |
InChI Key |
WXDRWGBSJCLMNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC(=C1Br)C(=O)N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)


![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)
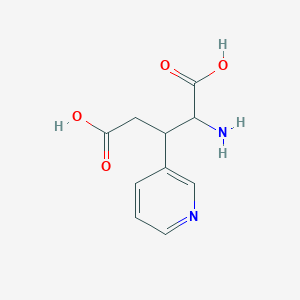

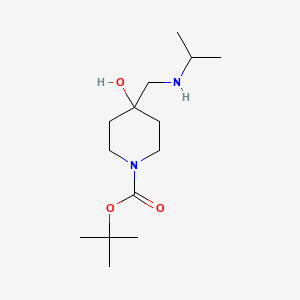
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
